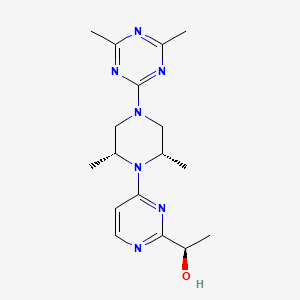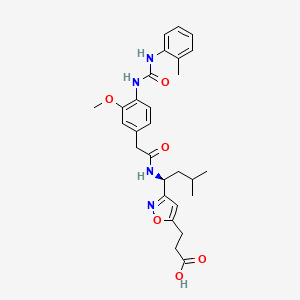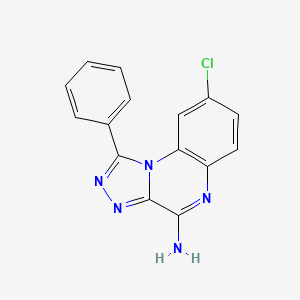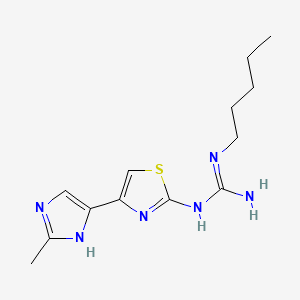
Crimidine
Overview
Description
Crimidine, known by its IUPAC name 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a convulsant poison primarily used as a rodenticide . It was originally produced in the 1940s by the conglomerate IG Farben and was marketed under the product name Castrix . This compound is classified as an extremely hazardous substance due to its high toxicity .
Mechanism of Action
Target of Action
Crimidine primarily targets two key components in the body: Vitamin B6 and Acetylcholinesterase .
Vitamin B6 plays a crucial role in the metabolism of carbohydrates and amino acids, while acetylcholinesterase is an essential enzyme involved in neurotransmission, particularly in the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound is a highly reactive compound that inhibits Vitamin B6 due to the presence of a pyrimidine ring in both compounds . The exact mechanism of how this compound antagonizes vitamin b6 is still unknown .
In addition to Vitamin B6, this compound also has a deactivating effect on acetylcholinesterase . The serine residue, which is part of the acetylcholinesterase, acts as a nucleophile and eventually replaces the C-Cl bond present in this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of carbohydrates and amino acids, which is regulated by Vitamin B6 . By inhibiting Vitamin B6, this compound disrupts these metabolic pathways .
Moreover, by deactivating acetylcholinesterase, this compound disrupts the normal functioning of neurotransmission, leading to potential neurological effects .
Action Environment
This compound is highly soluble in water and highly volatile . Given the opportunity, it may leach into groundwater . Due to its lack of use and purpose, this is unlikely . It is also expected to be persistent in soil or water
Biochemical Analysis
Biochemical Properties
Crimidine’s main mechanism of toxicity is that it inhibits vitamin B6, which plays a crucial role in the metabolism of carbohydrates and amino acids . This inhibition is due to the pyrimidine ring that both this compound and vitamin B6 contain .
Cellular Effects
This compound is a fast-acting convulsant, with symptoms developing within 20–40 minutes of exposure or intake . These symptoms can include burning, irritation, and itching at the site of exposure or intake . Long-term exposure to this compound can lead to damage in the central nervous system, resulting in muscle stiffness, restlessness, and sensitivity to light and noise .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its deactivating effect on acetylcholinesterase . The serine residue, which is part of the acetylcholinesterase, acts as a nucleophile and eventually replaces the C-Cl bond that is present in this compound . Unlike with acetylcholine, the resulting serine-crimidine bond does not hydrolyze, permanently deactivating the enzyme .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is fast-acting and can pass through the system in less than 24 hours .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. It is known that this compound has a lethal dose (LD50) of 5 mg/kg .
Metabolic Pathways
Its main mechanism of toxicity suggests that it interacts with the metabolic pathways of vitamin B6 .
Transport and Distribution
It is highly soluble in water and highly volatile , suggesting that it may be easily transported and distributed within the body.
Subcellular Localization
Given its reactivity and its known interactions with enzymes such as acetylcholinesterase , it is likely that it localizes to areas where these enzymes are present.
Preparation Methods
Crimidine is synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthetic route typically involves the chlorination of 2-amino-4,6-dimethylpyrimidine followed by methylation . The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride and methylating agents like methyl iodide . Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Crimidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Crimidine has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying pyrimidine derivatives.
Biology: In studies related to its toxicological effects on different organisms.
Medicine: Research on its mechanism of action and potential antidotes for poisoning.
Industry: As a rodenticide in pest control, although its use has declined due to its high toxicity.
Comparison with Similar Compounds
Crimidine is similar to other pyrimidine-based rodenticides such as strychnine and thallium sulfate . this compound is unique due to its specific mechanism of action involving vitamin B6 inhibition and acetylcholinesterase deactivation . Other similar compounds include:
Strychnine: A highly toxic alkaloid used as a pesticide.
Thallium sulfate: A toxic compound used in rodenticides and insecticides.
This compound’s distinct mechanism of action and high toxicity make it a compound of interest in toxicological studies and pest control research .
Properties
IUPAC Name |
2-chloro-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUPFPIEBPYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041800 | |
| Record name | Crimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg] | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Crimidine is a rapidly acting convulsant pyridoxine antagonist ..., In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ..., Pyrimidinamine rodenticide | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Inactive waxy 4-chloro-2-dimethylamino isomer | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
535-89-7 | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crimidine [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRIMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34R2923T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/ | |
| Record name | CRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4930 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CRIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Crimidine and how does it work?
A1: this compound (2-chloro-4-(dimethylamino)-6-methylpyrimidine) is a synthetic rodenticide that acts as a neurotoxin. [, , ] While its exact mechanism of action is not fully elucidated, it is known to cause convulsions and hypertonic coma. [, ] It is suggested that this compound interferes with the central nervous system, potentially impacting neurotransmitter function. [, ]
Q2: What is the structural characterization of this compound?
A2:
Molecular Formula: C7H10ClN3 []* Molecular Weight:* 171.64 g/mol [] Spectroscopic data can be found in specific research literature focusing on analytical methods for this compound detection. [, ]
Q3: How stable is this compound in the environment?
A3: While research on this compound's environmental persistence is limited, it was detected in water and sediment samples near a municipal dumping site in Abidjan, Ivory Coast. [] The study suggests potential risks to aquatic organisms and raises concerns about its illegal use and disposal. [] Another study highlighted its potential hazards to scavengers. []
Q4: Is there any research on age-related susceptibility to this compound in rodents?
A4: Yes, a review on age as a factor in rodent susceptibility to rodenticides suggests that age can influence the effectiveness of this compound. [] This highlights the need to consider age-specific toxicity tests in laboratory and field settings for more accurate assessments. []
Q5: How effective is this compound as a rodenticide compared to other options?
A5: Studies comparing this compound's efficacy with other rodenticides show varying results.
* One study found this compound (Kastrix bait) to be effective against Microtus agrestis but not Arvicola terrestris. [] In the same study, Brodifacoum (Klerat bait) proved more effective against both rodent species. []* Research investigating circadian changes in susceptibility to rodenticides revealed that this compound's efficacy in golden hamsters varied depending on the time of day. []
Q6: What analytical methods are used to detect and quantify this compound?
A7: Several analytical techniques have been employed for this compound analysis:* HPLC (High-Performance Liquid Chromatography): Used to determine this compound levels in serum samples from a poisoning case, highlighting its application in clinical toxicology. [, ]* HPLC coupled with UV/Visible detector: Utilized to quantify this compound residues in pineapple juice, demonstrating its relevance in food safety. []* GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Applied to determine this compound in food matrices like drinking water, vinegar, and soy sauce. [] * HPTLC (High-Performance Thin-Layer Chromatography): Described as a rapid and sensitive method for detecting this compound in biological samples like dog serum and stomach content. []* Thin-Layer Chromatography: Used to identify this compound in the stomach contents of animals experimentally poisoned with Castrix. []
Q7: Has this compound been detected in food products?
A8: Yes, a study investigating pesticide residues in pineapple juice in Abidjan, Cote d'Ivoire, detected this compound in some samples. [] This finding raises concerns about potential food contamination and the need for stricter regulatory measures. []
Q8: Is this compound toxic to non-target species?
A9: Research suggests that this compound can pose risks to non-target species. * One study highlighted the potential hazards of this compound to scavengers. [] * Another study investigated its toxicity to aquatic animals, including carp, tench, and aquatic invertebrates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




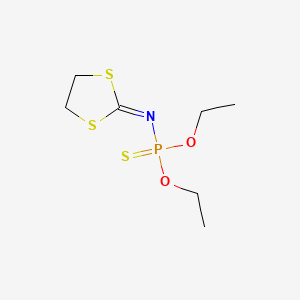
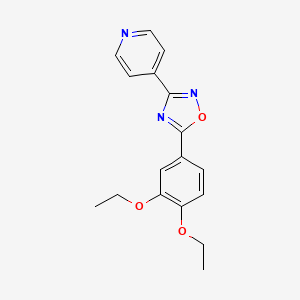
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
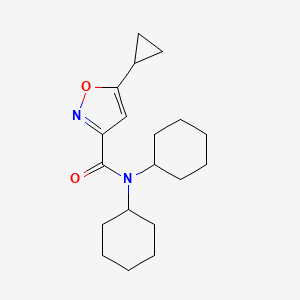


![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)
